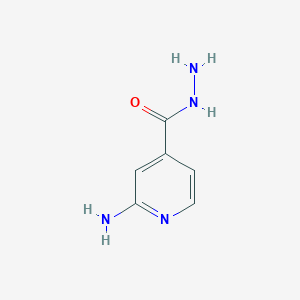

2-Amino-isonicotinic acid hydrazide

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 280612. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-aminopyridine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c7-5-3-4(1-2-9-5)6(11)10-8/h1-3H,8H2,(H2,7,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUWTBDKCYJSLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20314075 | |

| Record name | 2-Aminopyridine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20314075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58481-01-9 | |

| Record name | 58481-01-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminopyridine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20314075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58481-01-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-isonicotinic Acid Hydrazide

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-amino-isonicotinic acid hydrazide, a significant compound in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and data presentation.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 2-amino-4-methylpyridine. The key intermediate is 2-nitroisonicotinic acid, which is subsequently converted to its hydrazide and then reduced to the final product.

Synthesis Workflow

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-isonicotinic Acid Hydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-isonicotinic acid hydrazide is a derivative of isonicotinic acid hydrazide, a class of compounds that has garnered significant interest in medicinal chemistry, primarily due to the antitubercular activity of its parent compound, isoniazid. The introduction of an amino group at the 2-position of the pyridine ring can modulate the physicochemical and pharmacological properties of the molecule, influencing its solubility, membrane permeability, target binding, and metabolic stability. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering valuable data and experimental insights for researchers in drug discovery and development.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data for related compounds is available, specific experimentally determined values for this compound are not extensively reported in the literature. Therefore, some of the presented data are predicted values which should be confirmed experimentally.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₄O | --INVALID-LINK-- |

| Molecular Weight | 152.15 g/mol | --INVALID-LINK-- |

| CAS Number | 58481-01-9 | --INVALID-LINK-- |

| Melting Point | 190.9-191.3 °C (Predicted) | |

| pKa | 11.23 ± 0.10 (Predicted) | |

| Appearance | Solid | --INVALID-LINK-- |

| Solubility | No experimental data available. General solubility for related hydrazides suggests potential solubility in water and polar organic solvents like ethanol and DMSO. |

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination and verification of the physicochemical properties of this compound. The following sections outline standard protocols that can be adapted for this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[1][2]

Principle: An excess amount of the solid compound is agitated in an aqueous buffer of a specific pH at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the filtered supernatant is then determined by a suitable analytical method, such as HPLC-UV.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Periodically sample the supernatant to confirm that the concentration has reached a plateau.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Filter the supernatant through a 0.45 µm filter to remove any undissolved particles. Centrifugation can also be used as an alternative separation method.

-

-

Concentration Analysis:

-

Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Prepare a standard calibration curve of the compound in the same buffer to quantify the solubility.

-

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.[3][4][5][6]

Principle: The compound is dissolved in a suitable solvent (often a water-methanol mixture for sparingly soluble compounds) and titrated with a standard solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.

Procedure:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of this compound in a binary mixture of water and methanol (e.g., 9:1 v/v). The concentration should be in the range of 1-10 mM.

-

For basic compounds, the solution is typically acidified with a known amount of strong acid (e.g., HCl) before titration with a strong base (e.g., NaOH).

-

-

Titration:

-

Calibrate a pH meter with standard buffer solutions.

-

Slowly titrate the sample solution with a standardized solution of NaOH while continuously stirring and monitoring the pH.

-

Record the pH values after each incremental addition of the titrant.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to obtain the titration curve.

-

The pKa value corresponds to the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

-

UV-Vis Spectrophotometry

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used for quantitative analysis.[7][8][9]

Principle: A solution of the compound is irradiated with ultraviolet and visible light, and the absorbance is measured at different wavelengths. The wavelength of maximum absorbance (λmax) is a characteristic property of the compound.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable UV-transparent solvent, such as methanol or ethanol.

-

The concentration should be adjusted to give an absorbance reading in the optimal range of the spectrophotometer (typically 0.2-1.0).

-

-

Spectral Acquisition:

-

Record the UV-Vis spectrum of the solution over a relevant wavelength range (e.g., 200-400 nm) using a double-beam spectrophotometer, with the pure solvent as a reference.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10][11][12][13][14]

Principle: Different functional groups vibrate at characteristic frequencies. When a molecule is irradiated with infrared radiation, it absorbs energy at these specific frequencies, resulting in an IR spectrum with characteristic absorption bands.

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained.

-

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the IR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule (e.g., N-H, C=O, C=N, aromatic C-H).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.[15][16][17][18][19]

Principle: Atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, they can absorb radiofrequency radiation at specific frequencies, which are dependent on their chemical environment.

Procedure (¹H and ¹³C NMR):

-

Sample Preparation:

-

Dissolve a small amount of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

-

-

Spectral Acquisition:

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra.

-

Process the data (Fourier transformation, phasing, and baseline correction).

-

-

Spectral Analysis:

-

Analyze the chemical shifts, integration (for ¹H NMR), and coupling patterns to elucidate the structure of the molecule.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a novel compound like this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While some key data points are currently based on predictions, the outlined experimental protocols offer a clear roadmap for their empirical determination. The systematic characterization of these properties is essential for advancing the development of new chemical entities and understanding their potential as therapeutic agents. Further research to obtain detailed experimental data for this compound is highly encouraged to build a more complete and accurate physicochemical profile.

References

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. enamine.net [enamine.net]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

- 8. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. eng.uc.edu [eng.uc.edu]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. profandrewmills.com [profandrewmills.com]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. hmdb.ca [hmdb.ca]

- 17. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 18. 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

2-Amino-isonicotinic acid hydrazide CAS number and molecular structure

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Amino-isonicotinic acid hydrazide, a heterocyclic building block with applications in medicinal chemistry and drug discovery. The guide covers its fundamental chemical properties, a detailed synthesis protocol, and an overview of its biological activities.

Core Compound Identification

This compound is a derivative of isonicotinic acid hydrazide (isoniazid), a first-line medication in the treatment of tuberculosis. The introduction of an amino group at the 2-position of the pyridine ring modifies its chemical and biological properties.

-

Molecular Structure: The molecule consists of a pyridine ring substituted with an amino group at position 2 and a hydrazide group at position 4.

Physicochemical Properties

A summary of the key computed and experimental properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Weight | 152.15 g/mol | [1][2][4] |

| Empirical Formula | C₆H₈N₄O | [2] |

| Physical Form | Solid | [2] |

| InChI | 1S/C6H8N4O/c7-5-3-4(1-2-9-5)6(11)10-8/h1-3H,8H2,(H2,7,9)(H,10,11) | [2] |

| InChI Key | JWUWTBDKCYJSLE-UHFFFAOYSA-N | [2] |

| SMILES String | NNC(=O)c1ccnc(N)c1 | [2] |

Experimental Protocols: Synthesis

A detailed experimental protocol for the preparation of this compound has been reported, starting from 2-Amino-4-methylpyridine.[5] The process involves oxidation, esterification, and subsequent hydrazinolysis.

Workflow for the Synthesis of this compound

Caption: Multi-step synthesis of this compound.

Methodology:

-

Preparation of 2-Aminoisonicotinic Acid: 2-Amino-4-methylpyridine is oxidized using potassium permanganate (KMnO₄). The reaction mixture is heated, leading to the formation of 2-Aminoisonicotinic acid.[5]

-

Esterification to Ethyl 2-aminoisonicotinate: The resulting acid is esterified by refluxing with ethanol in the presence of a catalytic amount of sulfuric acid. This step yields Ethyl 2-aminoisonicotinate.[5]

-

Synthesis of this compound: The ethyl ester is heated with an 85% solution of hydrazine hydrate in ethanol. The final product, this compound, crystallizes out of the solution upon heating for approximately one hour.[5]

Biological Activity

Derivatives of isonicotinic acid hydrazide are widely studied for their pharmacological potential.[6][7] While research on this specific isomer is less extensive than on the parent compound, initial studies have evaluated its antituberculous activity.

Antitubercular Activity: The biological activity of this compound was evaluated against the H37Rv strain of Mycobacterium tuberculosis. The compound demonstrated an inhibitory concentration between 2.5 and 5.0 µg/mL.[5] For comparison, the standard drug, isonicotinic acid hydrazide, inhibits the same organism at a concentration of 0.03 to 0.07 µg/mL.[5] This suggests that while the 2-amino derivative possesses antituberculous properties, its activity is less potent than the parent isoniazid.

General Activity of Related Hydrazones: Hydrazones derived from isonicotinic acid hydrazide are known to exhibit a wide range of pharmacological activities, including:

The synthesis of various hydrazone derivatives allows for the modulation of a drug's lipophilicity and cellular permeability, which can enhance biological activity.[9]

Safety and Handling

According to hazard statements, this compound should be handled with care. Precautionary measures include avoiding breathing dust, washing hands thoroughly after handling, and using only in well-ventilated areas.[10] Protective gloves, clothing, and eye protection are recommended.[10]

Conclusion

This compound is a valuable chemical intermediate with demonstrated biological activity. Its synthesis is well-documented, and it serves as a precursor for developing novel hydrazone derivatives. Further research into this compound and its analogs could lead to the discovery of new therapeutic agents, particularly in the fields of antimicrobial and anticancer drug development.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound AldrichCPR 58481-01-9 [sigmaaldrich.com]

- 3. This compound | 58481-01-9 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound | 58481-01-9 [amp.chemicalbook.com]

Spectroscopic Profile of 2-Amino-isonicotinic Acid Hydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-amino-isonicotinic acid hydrazide, a key chemical intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound in research and development settings.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₈N₄O, with a molecular weight of 152.15 g/mol . The structural and spectroscopic data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | - | N-H stretching (hydrazide, amine) |

| Data not available | - | C=O stretching (amide I) |

| Data not available | - | N-H bending (amide II) |

| Data not available | - | C=N, C=C stretching (pyridine ring) |

| Data not available | - | C-N stretching |

Note: Specific peak positions and intensities for the IR spectrum of this compound are not detailed in the available literature. The table indicates the expected characteristic absorption bands.

Mass Spectrometry (MS)

| m/z | Relative Abundance (%) | Assignment |

| Data not available | - | [M]⁺ |

| Data not available | - | Fragment ions |

Note: The mass spectrum of this compound is not publicly available. The table is a placeholder for the molecular ion and potential fragment ions.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for aromatic hydrazides like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a larger spectral width (e.g., 0-200 ppm) and a longer acquisition time or a greater number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

FT-IR Spectroscopy

-

Sample Preparation (Solid State):

-

KBr Pellet Method: Mix a small amount of the finely ground sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

-

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or the clean ATR crystal.

-

Place the prepared sample in the spectrometer and record the sample spectrum.

-

The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to ionize and fragment.

-

Mass Analysis: Separate the resulting positively charged ions and fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Solubility and Stability of 2-Amino-Isonicotinic Acid Hydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-amino-isonicotinic acid hydrazide, a heterocyclic building block with potential applications in pharmaceutical research and development. Due to a lack of publicly available quantitative data for this specific compound, this document outlines the standard experimental protocols for determining solubility and stability, in accordance with established pharmaceutical industry guidelines. The anticipated behavior of this compound is discussed based on the known properties of structurally related compounds, such as isonicotinic acid hydrazide (isoniazid) and other pyridine derivatives. This guide is intended to serve as a foundational resource for researchers initiating studies with this compound, providing the necessary methodological framework for its physicochemical characterization.

Introduction

This compound, also known as 2-aminopyridine-4-carbohydrazide, is a chemical entity with the molecular formula C₆H₈N₄O and a molecular weight of 152.15 g/mol .[1][2] Its structure, featuring a pyridine ring with an amino group and a hydrazide functional group, suggests its potential as a versatile intermediate in the synthesis of novel pharmaceutical agents. The hydrazide moiety is a common pharmacophore in various drugs, most notably in the antitubercular agent isoniazid.[3][4]

A thorough understanding of the solubility and stability of a compound is paramount in the early stages of drug development. These parameters critically influence formulation design, bioavailability, and shelf-life. This guide provides the essential experimental protocols to determine these key physicochemical properties for this compound.

Physicochemical Properties

While specific experimental data for this compound is limited, some basic properties can be noted.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₄O | [1][2] |

| Molecular Weight | 152.15 g/mol | [1][2] |

| Appearance | Solid | [1] |

| CAS Number | 58481-01-9 | [1][2] |

A structurally similar compound, 2-aminopyridine-4-carboxamide, is described as being "slightly soluble in water".[5] This suggests that this compound may also exhibit limited aqueous solubility.

Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical factor for its absorption and formulation. The following sections detail the standard methodology for determining the solubility of this compound.

Data Presentation: Solubility Profile

The results of solubility experiments should be presented in a clear and concise tabular format.

Table 1: Equilibrium Solubility of this compound in Various Solvents at 25°C

| Solvent | Solubility (mg/mL) | Method |

| Water | Data not available | Shake-Flask |

| 0.1 N HCl | Data not available | Shake-Flask |

| Phosphate Buffer (pH 7.4) | Data not available | Shake-Flask |

| Ethanol | Data not available | Shake-Flask |

| Methanol | Data not available | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | Data not available | Shake-Flask |

| Acetonitrile | Data not available | Shake-Flask |

Table 2: pH-Dependent Aqueous Solubility of this compound at 25°C

| pH | Buffer System | Solubility (mg/mL) |

| 1.2 | 0.1 N HCl | Data not available |

| 2.0 | Glycine Buffer | Data not available |

| 4.5 | Acetate Buffer | Data not available |

| 6.8 | Phosphate Buffer | Data not available |

| 7.4 | Phosphate Buffer | Data not available |

| 9.0 | Borate Buffer | Data not available |

Experimental Protocol: Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.

Objective: To determine the saturation solubility of this compound in various solvents and at different pH values.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Buffer solutions of various pH

-

Volumetric flasks

-

Mechanical shaker or orbital incubator at a controlled temperature

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent or buffer in a sealed flask.

-

Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow the samples to stand to permit the sedimentation of undissolved solids.

-

Carefully withdraw a sample from the supernatant.

-

Filter the sample through a syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.

-

Perform the experiment in triplicate for each solvent and/or pH condition.

Visualization: Solubility Determination Workflow

Caption: Workflow for the shake-flask solubility determination method.

Stability Assessment

Evaluating the stability of a drug candidate is a critical regulatory requirement to ensure its safety and efficacy over its shelf life. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Data Presentation: Forced Degradation Studies

The results from forced degradation studies should be systematically tabulated.

Table 3: Summary of Forced Degradation Studies for this compound

| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | No. of Degradants | Observations |

| Acid Hydrolysis | 0.1 N HCl | 24 | 60 | Data not available | Data not available | Data not available |

| 1 N HCl | 24 | 80 | Data not available | Data not available | Data not available | |

| Base Hydrolysis | 0.1 N NaOH | 24 | 60 | Data not available | Data not available | Data not available |

| 1 N NaOH | 24 | 80 | Data not available | Data not available | Data not available | |

| Oxidative | 3% H₂O₂ | 24 | RT | Data not available | Data not available | Data not available |

| 30% H₂O₂ | 24 | RT | Data not available | Data not available | Data not available | |

| Thermal | Solid State | 48 | 80 | Data not available | Data not available | Data not available |

| Solution | 48 | 80 | Data not available | Data not available | Data not available | |

| Photolytic | Solid State (ICH Q1B) | - | - | Data not available | Data not available | Data not available |

| Solution (ICH Q1B) | - | - | Data not available | Data not available | Data not available |

RT: Room Temperature

Based on the chemistry of related hydrazide compounds, it is anticipated that this compound may be susceptible to hydrolysis, particularly under basic conditions, and to oxidation. Hydrazines are known to be unstable in the presence of oxygen, especially under neutral or alkaline conditions, but exhibit greater stability under acidic conditions.[6] Studies on hydrazide-based glycoconjugates have shown increased stability as the pH approaches neutrality.[7]

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation behavior of this compound under various stress conditions and to facilitate the development of a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 N, 1 N)

-

Sodium hydroxide (NaOH) solutions (e.g., 0.1 N, 1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%, 30%)

-

Temperature-controlled ovens

-

Photostability chamber (ICH Q1B compliant)

-

Validated stability-indicating HPLC method

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

-

Acid Hydrolysis:

-

Treat the stock solution with an equal volume of HCl solution.

-

Heat the mixture at a specified temperature (e.g., 60°C or 80°C) for a defined period.

-

At various time points, withdraw samples, neutralize with an appropriate base, and dilute for HPLC analysis.

-

-

Base Hydrolysis:

-

Treat the stock solution with an equal volume of NaOH solution.

-

Heat the mixture at a specified temperature (e.g., 60°C or 80°C) for a defined period.

-

At various time points, withdraw samples, neutralize with an appropriate acid, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Treat the stock solution with H₂O₂ solution.

-

Keep the mixture at room temperature or a slightly elevated temperature for a defined period.

-

At various time points, withdraw samples and dilute for HPLC analysis.

-

-

Thermal Degradation:

-

Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C) for a defined period.

-

For the solid sample, dissolve a known amount in a suitable solvent for analysis.

-

For the solution sample, dilute as necessary for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be protected from light.

-

Analyze the samples by HPLC.

-

-

Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method capable of separating the parent compound from all degradation products.

Visualization: Forced Degradation Workflowdot

References

- 1. This compound AldrichCPR 58481-01-9 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. mdpi.com [mdpi.com]

- 4. Isoniazid | C6H7N3O | CID 3767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Aminopyridine-4-carboxamide, 95% | Fisher Scientific [fishersci.ca]

- 6. researchgate.net [researchgate.net]

- 7. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of 2-Amino-Isonicotinic Acid Hydrazide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of 2-amino-isonicotinic acid hydrazide, a derivative of the cornerstone anti-tuberculosis drug, isoniazid. While research on this specific analog is not as extensive as its parent compound, this document collates the available historical data, presents its synthesis through detailed experimental protocols, and summarizes its known antitubercular activity. Furthermore, by drawing parallels with the well-understood mechanism of isoniazid, we provide insights into the probable mode of action of its 2-amino derivative. This guide is intended to be a valuable resource for researchers in the field of medicinal chemistry and drug development, offering a foundation for future exploration of isonicotinic acid hydrazide analogs in the quest for novel anti-infective agents.

Introduction

The serendipitous discovery of the potent antitubercular activity of isonicotinic acid hydrazide (isoniazid) in the early 1950s marked a pivotal moment in the fight against tuberculosis. This breakthrough spurred extensive research into the synthesis and evaluation of numerous derivatives, with the aim of enhancing efficacy, overcoming resistance, and improving the pharmacological profile of this class of compounds. One such derivative is this compound.

The introduction of substituents onto the pyridine ring of isoniazid has been a common strategy to probe the structure-activity relationships (SAR) of this chemical scaffold. While many modifications have historically led to a reduction or complete loss of in vitro antitubercular activity, the exploration of various positional isomers and functional group substitutions has been crucial in defining the chemical space for anti-mycobacterial activity. The 2-amino derivative of isonicotinic acid hydrazide represents an early effort in this exploration, providing valuable data on the impact of an amino group at the C-2 position of the pyridine ring.

This whitepaper will delve into the historical context of the synthesis of this compound, provide a detailed experimental protocol for its preparation, present its reported biological activity in a clear, tabular format, and discuss its likely mechanism of action in the context of its parent compound, isoniazid.

Discovery and Historical Context

The synthesis and biological evaluation of this compound were first reported in 1956 by David J. Stanonis at the Sterling-Winthrop Research Institute.[1] This investigation was part of a broader effort to understand the SAR of isoniazid derivatives. At the time, it was generally observed that substitutions on the pyridine ring of isoniazid often resulted in a significant decrease in antitubercular activity. However, the discovery that 3-aminoisonicotinic acid hydrazide retained some slight activity prompted the synthesis and testing of its 2-amino isomer.[1]

The study by Stanonis aimed to explore the effect of an amino group, as well as a nitro group, at the 2-position of the isonicotinic acid hydrazide scaffold. The findings contributed to the growing body of knowledge that would ultimately guide the development of future generations of anti-tuberculosis drugs.

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process starting from 2-amino-4-methylpyridine. The general workflow involves the oxidation of the methyl group to a carboxylic acid, followed by esterification, and finally, hydrazinolysis to yield the desired hydrazide. A key feature of the reported synthesis is the protection of the amino group via nitration, followed by a reduction step.

Synthetic Workflow

The overall synthetic pathway can be visualized as a logical progression of reactions.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are based on the procedures described by Stanonis (1956), with additional details to aid in reproducibility.[1]

Step 1: Synthesis of 2-Nitro-4-methylpyridine

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-amino-4-methylpyridine in concentrated sulfuric acid.

-

Oxidation: Cool the solution in an ice bath and slowly add persulfuric acid. The temperature should be carefully controlled.

-

Work-up: After the reaction is complete, pour the mixture onto ice and neutralize with a suitable base, such as sodium carbonate, to precipitate the product.

-

Purification: Collect the crude 2-nitro-4-methylpyridine by filtration and recrystallize from a suitable solvent like hot water to obtain the purified product.

Step 2: Synthesis of 2-Nitroisonicotinic Acid

-

Reaction Setup: Suspend 2-nitro-4-methylpyridine in water.

-

Oxidation: Heat the suspension to reflux and add a solution of potassium permanganate in water portion-wise over several hours.

-

Work-up: After the purple color of the permanganate has disappeared, cool the mixture and filter off the manganese dioxide. Acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to precipitate the 2-nitroisonicotinic acid.

-

Purification: Collect the product by filtration and recrystallize from water.

Step 3: Synthesis of Ethyl 2-nitroisonicotinate

-

Reaction Setup: Suspend 2-nitroisonicotinic acid in absolute ethanol.

-

Esterification: Add a catalytic amount of concentrated sulfuric acid and heat the mixture to reflux for several hours.

-

Work-up: Cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).

-

Extraction and Purification: Extract the ester with a suitable organic solvent (e.g., diethyl ether). Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent to yield the crude ethyl 2-nitroisonicotinate. Further purification can be achieved by distillation or chromatography.

Step 4: Synthesis of 2-Nitroisonicotinic Acid Hydrazide

-

Reaction Setup: Dissolve ethyl 2-nitroisonicotinate in ethanol.

-

Hydrazinolysis: Add 85% hydrazine hydrate and heat the solution. Crystals of the product should begin to form. Continue heating for approximately one hour.

-

Purification: Cool the reaction mixture and collect the crystalline 2-nitroisonicotinic acid hydrazide by filtration.

Step 5: Synthesis of this compound

-

Reaction Setup: Prepare a solution of 2-nitroisonicotinic acid hydrazide in a suitable solvent for reduction (e.g., ethanol).

-

Reduction: The original paper does not specify the reducing agent. A common method for reducing an aromatic nitro group in the presence of a hydrazide is catalytic hydrogenation using a palladium on carbon catalyst (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reducing agents like stannous chloride (SnCl₂) in hydrochloric acid could be employed, though this may require subsequent neutralization.

-

Work-up and Purification: After the reduction is complete, filter off the catalyst (if used). Evaporate the solvent and purify the resulting this compound by recrystallization from a suitable solvent (e.g., benzene was used in the original report).[1]

Biological Activity

The primary biological activity of interest for this compound is its antitubercular potency. The in vitro activity was determined against the standard H37Rv strain of Mycobacterium tuberculosis.

| Compound | Inhibitory Concentration (mcg/mL) vs. M. tuberculosis H37Rv |

| This compound | 2.5 - 5.0 [1] |

| 2-Nitroisonicotinic Acid Hydrazide | > 10[1] |

| Isoniazid (for comparison) | 0.03 - 0.07[1] |

Table 1: In vitro Antitubercular Activity of 2-Substituted Isonicotinic Acid Hydrazides.

As the data indicates, the introduction of a 2-amino group leads to a significant decrease in activity compared to the parent isoniazid. However, it demonstrates a notable improvement in potency over the 2-nitro intermediate, which is largely inactive. This suggests that while the 2-amino substitution is detrimental to activity, it does not completely abolish it.

Mechanism of Action

There is no specific literature detailing the mechanism of action of this compound. However, based on its structural similarity to isoniazid, it is highly probable that it acts as a prodrug and follows a similar activation pathway.

The established mechanism of action for isoniazid involves its activation by the mycobacterial catalase-peroxidase enzyme, KatG.[2] This activation generates a reactive isonicotinoyl radical, which then covalently adducts with NAD(H) to form an isonicotinoyl-NAD adduct. This adduct is a potent inhibitor of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[2] The disruption of mycolic acid synthesis ultimately leads to bacterial cell death.

Caption: Proposed mechanism of action for isoniazid and its analogs.

It is plausible that the 2-amino group on the pyridine ring of this compound influences its interaction with the KatG enzyme, potentially reducing the efficiency of its activation. This could explain the observed decrease in antitubercular activity compared to isoniazid. Further enzymatic and mechanistic studies would be required to confirm this hypothesis and to fully elucidate the mode of action of this specific derivative.

Conclusion

This compound represents an early and important data point in the vast landscape of isoniazid structure-activity relationship studies. While its antitubercular activity is modest compared to its parent compound, the documentation of its synthesis and biological evaluation provides valuable insights for medicinal chemists. The detailed synthetic protocol and the quantitative activity data presented in this guide serve as a foundation for further research into the modification of the isoniazid scaffold. Future studies could focus on elucidating the precise mechanism of action of this and other amino-substituted derivatives and exploring whether such modifications could offer advantages in specific contexts, such as activity against resistant strains or altered pharmacokinetic properties. The historical data, combined with modern drug discovery techniques, may yet unlock new potential within this classic class of anti-infective agents.

References

Potential Biological Activities of 2-Amino-Isonicotinic Acid Hydrazide and Its Derivatives: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinic acid hydrazide (isoniazid), a cornerstone in the treatment of tuberculosis, has served as a critical scaffold for the development of novel therapeutic agents. The introduction of an amino group at the 2-position of the pyridine ring, yielding 2-amino-isonicotinic acid hydrazide, presents an intriguing modification with the potential to modulate its biological profile. This technical guide provides an in-depth analysis of the known biological activities of this compound and, more broadly, the diverse pharmacological landscape of isonicotinic acid hydrazide derivatives. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development in this area.

Antimicrobial Activity

The primary therapeutic application of isonicotinic acid hydrazide derivatives lies in their antimicrobial properties, most notably against Mycobacterium tuberculosis. The parent compound, this compound, has demonstrated inhibitory effects against the standard H37Rv strain of M. tuberculosis at a concentration between 2.5 and 5.0 µg/mL.[1] This foundational activity has spurred the synthesis and evaluation of a wide array of hydrazone derivatives, which often exhibit potent and broad-spectrum antimicrobial effects.

Hydrazones, formed by the condensation of isonicotinic acid hydrazide with various aldehydes and ketones, represent a versatile class of compounds with significant antimicrobial potential.[2][3] These derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][5][6][7]

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) and other antimicrobial data for selected isonicotinic acid hydrazide derivatives.

| Compound/Derivative | Test Organism | Activity Metric | Value | Reference |

| This compound | Mycobacterium tuberculosis H37Rv | Inhibitory Concentration | 2.5 - 5.0 µg/mL | [1] |

| Isonicotinic acid hydrazide-hydrazone 15 | Gram-positive bacteria | MIC | 1.95 - 7.81 µg/mL | [4][7] |

| Isonicotinic acid hydrazide-hydrazone 15 | Gram-positive bacteria | MBC | 3.91 - 125 µg/mL | [4][7] |

| Isonicotinic acid hydrazide-hydrazone 16 | Gram-positive bacteria | MIC/MBC | 3.91 - 7.81 µg/mL | [7] |

| Isonicotinic acid hydrazide-hydrazone 19 | E. coli | MIC | 12.5 µg/mL | [4][7] |

| Isonicotinic acid hydrazide-hydrazone 19 | S. aureus | MIC | 6.25 µg/mL | [4][7] |

| Isonicotinic acid hydrazide-hydrazone 19 | MRSA1 | MIC | 3.125 µg/mL | [4][7] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Anticancer Activity

Emerging research has highlighted the potential of isonicotinic acid hydrazide derivatives as anticancer agents.[8] Hydrazone derivatives, in particular, have been investigated for their cytotoxic and antiproliferative effects against various cancer cell lines.[6][9][10] The mechanism of action is still under investigation but may involve the induction of apoptosis and cell cycle arrest.[11]

Quantitative Cytotoxicity Data

The following table presents the cytotoxic activity of selected isonicotinic acid hydrazide-based hydrazones.

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

| Hydrazone derivative NH6 | Brine Shrimp | LC50 | 162.5 µg/mL | [6] |

| Hydrazone derivative NH3 | Brine Shrimp | LC50 | 240 µg/mL | [6] |

| Aroylhydrazone C | HepG2, MDA-MB-231 | - | Selective Activity | [9] |

| Aroylhydrazone E | MDA-MB-231, HeLa, HepG2 | - | High Selectivity | [9] |

| Aroylhydrazone 5 | MCF-7, MDA-MB-231, HeLa, HepG2 | - | High Selectivity | [9] |

| Isatin Hydrazides 8b, 8c | HT-29, PC-3, A549, HepG2, MCF-7 | Cytotoxicity | Devoid of significant cytotoxicity | [12] |

LC50: Lethal Concentration, 50%; IC50: Inhibitory Concentration, 50%.

Enzyme Inhibition

The biological activities of isonicotinic acid hydrazide and its derivatives are often attributed to their ability to inhibit specific enzymes. The most well-characterized mechanism is the inhibition of enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway of M. tuberculosis.[6][13] Isoniazid itself is a prodrug that requires activation by the mycobacterial catalase-peroxidase KatG.[12][13] The activated form then covalently binds to NAD(H) to form an adduct that inhibits InhA.[13]

Additionally, isonicotinic acid hydrazide has been shown to inhibit transcription by reacting with the CMP moiety of polynucleotides, thereby reducing the incorporation of GMP.[14] There is also evidence for its inhibitory activity against kynurenine aminotransferase (KAT), an enzyme involved in the kynurenine pathway.[15]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the initial preparation of 2-nitroisonicotinic acid, followed by esterification, hydrazinolysis, and subsequent reduction of the nitro group. A detailed procedure can be adapted from the synthesis of related compounds.

General Procedure for Hydrazone Synthesis:

-

Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Add the desired aldehyde or ketone (1-1.2 equivalents).

-

A catalytic amount of glacial acetic acid may be added to facilitate the reaction.

-

The reaction mixture is typically refluxed for a period ranging from 2 to 6 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product often precipitates from the solution upon cooling.

-

The solid product is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.[6][16]

Antimicrobial Susceptibility Testing

Broth Microdilution Method (for MIC determination):

-

A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

Positive (microorganism without test compound) and negative (broth only) controls are included.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Cytotoxicity Assays

MTT Assay (for cell viability):

-

Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plate is incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Cell viability is calculated as a percentage relative to untreated control cells, and the IC50 value is determined.

Brine Shrimp Lethality Assay (for general toxicity):

-

Brine shrimp (Artemia salina) eggs are hatched in artificial seawater.

-

Nauplii are transferred to vials containing seawater and various concentrations of the test compound.

-

After 24 hours, the number of surviving nauplii is counted.

-

The LC50 value is determined by plotting the percentage of mortality against the logarithm of the compound concentration.[6]

Visualizations

Synthesis Workflow for Isonicotinic Acid Hydrazide Derivatives

Caption: General workflow for the synthesis of hydrazone derivatives.

Mechanism of Action of Isoniazid

Caption: Activation of Isoniazid and inhibition of mycolic acid synthesis.

General Workflow for Biological Activity Screening

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Isonicotinic Acid Hydrazide Conversion to Isonicotinyl-NAD by Catalase-peroxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of transcription by isonicotinic acid hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pharmascholars.com [pharmascholars.com]

2-Amino-isonicotinic Acid Hydrazide: A Versatile Heterocyclic Building Block for Drug Discovery and Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Amino-isonicotinic acid hydrazide, a derivative of the well-known antitubercular drug isoniazid, has emerged as a valuable and versatile heterocyclic building block in medicinal chemistry. Its unique structural features, including the pyridine ring, the amino group, and the hydrazide moiety, provide multiple reactive sites for chemical modification, enabling the synthesis of a diverse array of novel heterocyclic compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and its application in the construction of various bioactive heterocyclic systems. Detailed experimental protocols for its synthesis and the preparation of key derivatives are presented, along with a compilation of quantitative biological activity data. Furthermore, this guide illustrates key synthetic pathways and the mechanism of action of its derivatives through detailed diagrams, offering a valuable resource for researchers engaged in the design and development of new therapeutic agents.

Introduction

The pyridine nucleus is a fundamental scaffold in a vast number of pharmaceuticals and bioactive natural products. Isonicotinic acid hydrazide (isoniazid), a cornerstone in the treatment of tuberculosis for decades, exemplifies the therapeutic potential of this heterocyclic motif.[1] The introduction of an amino group at the 2-position of the isonicotinic acid hydrazide backbone creates this compound, a molecule with enhanced opportunities for chemical derivatization. The presence of the additional nucleophilic amino group, alongside the reactive hydrazide functionality, allows for the construction of a variety of fused and substituted heterocyclic systems.

Derivatives of this compound have demonstrated a wide range of pharmacological activities, including antitubercular, antibacterial, antifungal, and anticancer properties. This guide aims to provide a detailed technical resource for researchers interested in leveraging this promising building block for the discovery of new drug candidates.

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

| Property | Value | Reference |

| CAS Number | 58481-01-9 | [2] |

| Molecular Formula | C₆H₈N₄O | [2] |

| Molecular Weight | 152.15 g/mol | [2] |

| Melting Point | 190.9-191.3°C | [3] |

| Density | 1.352±0.06 g/cm³ (Predicted) | [3] |

| pKa | 11.23±0.10 (Predicted) | [3] |

| Appearance | Pale brown solid | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from commercially available 2-amino-4-methylpyridine. The general synthetic workflow is outlined below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Nitro-4-methylpyridine

-

Materials: 2-Amino-4-methylpyridine, sulfuric acid, hydrogen peroxide.

-

Procedure: 2-Amino-4-methylpyridine is treated with persulfuric acid, generated in situ from sulfuric acid and hydrogen peroxide, to yield 2-nitro-4-methylpyridine. A 52% yield has been reported for this step.[4]

Step 2: Synthesis of 2-Nitro-isonicotinic Acid

-

Materials: 2-Nitro-4-methylpyridine, potassium permanganate.

-

Procedure: The methyl group of 2-nitro-4-methylpyridine is oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate to give 2-nitro-isonicotinic acid.

Step 3: Synthesis of Ethyl 2-Nitro-isonicotinate

-

Materials: 2-Nitro-isonicotinic acid, ethanol, concentrated sulfuric acid.

-

Procedure: 2-Nitro-isonicotinic acid is esterified by refluxing with an excess of ethanol in the presence of a catalytic amount of concentrated sulfuric acid.

Step 4: Synthesis of 2-Nitro-isonicotinic Acid Hydrazide

-

Materials: Ethyl 2-nitro-isonicotinate, hydrazine hydrate, ethanol.

-

Procedure: Ethyl 2-nitro-isonicotinate is dissolved in ethanol, and hydrazine hydrate is added. The mixture is heated to reflux for 1 hour. Upon cooling, crystals of 2-nitro-isonicotinic acid hydrazide precipitate and can be collected by filtration. A yield of 67% has been reported.[4]

Step 5: Synthesis of this compound

-

Materials: 2-Nitro-isonicotinic acid hydrazide, catalyst (e.g., Pd/C), hydrogen gas, solvent (e.g., ethanol).

-

Procedure: The nitro group of 2-nitro-isonicotinic acid hydrazide is reduced to an amino group via catalytic hydrogenation. The compound is dissolved in a suitable solvent, the catalyst is added, and the mixture is subjected to a hydrogen atmosphere until the reaction is complete. The catalyst is then filtered off, and the solvent is removed to yield this compound.

Applications as a Heterocyclic Building Block

This compound serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds, primarily through reactions involving its hydrazide and amino functionalities.

Caption: Synthesis of heterocycles from this compound.

Synthesis of Schiff Bases

The hydrazide moiety readily condenses with various aldehydes and ketones to form Schiff bases (hydrazones). This is often the first step in the synthesis of more complex heterocyclic systems or can yield compounds with significant biological activity themselves.

-

General Protocol: To a solution of this compound in a suitable solvent (e.g., ethanol), an equimolar amount of the desired aldehyde or ketone is added. A catalytic amount of acid (e.g., glacial acetic acid) is often used. The reaction mixture is typically refluxed for several hours. The resulting Schiff base often precipitates upon cooling and can be purified by recrystallization.

Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles can be synthesized from this compound through several routes, often involving an intermediate Schiff base or a thiosemicarbazide.

-

General Protocol (from Hydrazide): this compound can be reacted with carbon disulfide in the presence of a base to form a dithiocarbazate intermediate, which upon treatment with an acid or an oxidizing agent cyclizes to the corresponding 1,3,4-oxadiazole-2-thione. Alternatively, reaction with acid chlorides or anhydrides followed by cyclodehydration can yield 2,5-disubstituted 1,3,4-oxadiazoles.[5][6]

Synthesis of 1,2,4-Triazoles

The synthesis of 1,2,4-triazoles from this compound typically proceeds through a thiosemicarbazide intermediate.

-

General Protocol: Reaction of this compound with an isothiocyanate yields the corresponding N-substituted thiosemicarbazide. This intermediate can then be cyclized in the presence of a base (e.g., NaOH or KOH) to afford the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.[7][8]

Synthesis of Pyrazoles

Pyrazoles can be synthesized by the condensation of the hydrazide moiety with 1,3-dicarbonyl compounds or their equivalents.

-

General Protocol: this compound is reacted with a 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) in a suitable solvent, often with acid or base catalysis. The reaction proceeds via a condensation-cyclization sequence to yield the corresponding pyrazole derivative.[9][10]

Biological Activities of Derivatives

Derivatives of this compound have been extensively investigated for their biological activities. The following tables summarize some of the reported quantitative data.

Antitubercular and Antimicrobial Activity

| Derivative Class | Test Organism | MIC (µg/mL) | Reference |

| 2-Aminoisonicotinic acid hydrazide | Mycobacterium tuberculosis H37Rv | 2.5 - 5.0 | [4] |

| Schiff bases of Isoniazid | Mycobacterium tuberculosis H37Rv | 0.39 - >100 (µM) | [11] |

| Nicotinic acid hydrazides | Mycobacterium tuberculosis | 6.25 - >100 | [12] |

| Hydrazones of Isoniazid | Staphylococcus aureus | - | [13] |

| Hydrazones of Isoniazid | Bacillus subtilis | - | [13] |

| Hydrazones of Isoniazid | Escherichia coli | - | [13] |

| 1,2,4-Triazoles from INH | Various Bacteria and Fungi | Good to moderate activity | [7] |

Note: MIC values are highly dependent on the specific substituent on the derivative.

Anticancer Activity

| Derivative Class | Cell Line | IC₅₀ (µM) | Reference |

| 1,3,4-Oxadiazoles from INH | Gastric cancer (NUGC) | 0.021 | [14] |

| Hydrazone derivatives | Lung carcinoma (A549) | 5.94 - 69.2 | [13][15] |

| Hydrazone derivatives | Colon carcinoma (HCT116) | 0.329 (µg/mL) | [16] |

| Hydrazone derivatives | Glioma (C6) | 4.33 - 49.33 | [17] |

| Hydrazone derivatives | Breast adenocarcinoma (MCF-7) | - | [15] |

Mechanism of Action of Isoniazid Derivatives

The antitubercular activity of isoniazid and its derivatives is primarily attributed to the inhibition of mycolic acid biosynthesis, an essential component of the mycobacterial cell wall.[18] Isoniazid itself is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[2][19]

Caption: Isoniazid activation and inhibition of mycolic acid synthesis.

The activated form of isoniazid, an isonicotinoyl radical, reacts with NAD⁺ to form an isoniazid-NAD adduct.[20][21] This adduct is a potent inhibitor of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase II (FAS-II) system responsible for mycolic acid elongation.[22][23] Inhibition of InhA disrupts the synthesis of mycolic acids, leading to a loss of cell wall integrity and ultimately, bacterial cell death.[18] Mutations in the katG or inhA genes are common mechanisms of isoniazid resistance in Mycobacterium tuberculosis.[2][24]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with significant therapeutic potential. Its straightforward synthesis and the presence of multiple reactive sites make it an attractive starting material for combinatorial and diversity-oriented synthesis approaches in drug discovery. The extensive research into its derivatives, particularly in the areas of antitubercular and anticancer agents, highlights the continued importance of this scaffold. This technical guide provides a solid foundation of knowledge and practical protocols to aid researchers in the exploration and exploitation of this compound for the development of novel and effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular Analysis of katG Encoding Catalase-Peroxidase from Clinical Isolate of Isoniazid-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 6. jchemrev.com [jchemrev.com]

- 7. Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity [mdpi.com]

- 12. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Anticancer Evaluation of 1,3,4-Oxadiazoles, 1,3,4-Thiadiazoles, 1,2,4-Triazoles and Mannich Bases [jstage.jst.go.jp]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. droracle.ai [droracle.ai]

- 19. Isoniazid Activation Defects in Recombinant Mycobacterium tuberculosis Catalase-Peroxidase (KatG) Mutants Evident in InhA Inhibitor Production - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journals.asm.org [journals.asm.org]

- 22. researchgate.net [researchgate.net]

- 23. The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase: Adduct affinity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

In Silico Prediction of 2-Amino-Isonicotinic Acid Hydrazide Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in silico analysis of 2-amino-isonicotinic acid hydrazide, a heterocyclic compound of interest in medicinal chemistry. Leveraging a suite of established computational tools, this document details the predicted physicochemical, pharmacokinetic (ADMET), and medicinal chemistry properties of the molecule. The objective is to offer a thorough computational profile to guide future experimental research and drug development efforts. All quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, detailed hypothetical protocols for key validation experiments and workflow diagrams generated using Graphviz are provided to bridge the gap between computational prediction and experimental verification.

Introduction

This compound (PubChem CID: 2762741) is a derivative of isonicotinic acid hydrazide, the latter being a cornerstone in the treatment of tuberculosis. The introduction of an amino group to the pyridine ring has the potential to modulate the molecule's physicochemical and biological properties, making it a candidate for further investigation in drug discovery programs. In silico prediction methods are invaluable in the early stages of drug development, offering a rapid and cost-effective means to assess the druglikeness and potential liabilities of a compound before committing resources to synthesis and extensive experimental testing.

This guide utilizes a multi-tool approach, including SwissADME, pkCSM, and ProTox-II, to generate a robust predictive profile for this compound, covering its physicochemical characteristics, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Molecular and Physicochemical Properties

The fundamental molecular and physicochemical properties of a compound are critical determinants of its behavior in biological systems. These properties were predicted using the SwissADME web server. The basic molecular identifiers are provided in Table 1, with predicted physicochemical properties summarized in Table 2.

Table 1: Molecular Identifiers for this compound

| Identifier | Value |

| CAS Number | 58481-01-9 |

| Molecular Formula | C₆H₈N₄O |

| Molecular Weight | 152.15 g/mol |

| SMILES | NNC(=O)c1ccnc(N)c1 |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Description |

| LogP (Consensus) | -0.66 | Octanol/water partition coefficient, indicating hydrophilicity. |

| LogS (ESOL) | -0.88 | Predicted aqueous solubility (log mol/L). |

| Solubility | 0.13 mol/L; 20.03 mg/mL | Predicted aqueous solubility. |

| Topological Polar Surface Area (TPSA) | 98.74 Ų | A measure of the molecule's polarity. |

| Number of H-bond Acceptors | 4 | |

| Number of H-bond Donors | 2 | |

| Number of Rotatable Bonds | 1 | |

| Molar Refractivity | 40.53 | |

| pKa (strongest acidic) | 12.02 | Predicted acid dissociation constant. |

| pKa (strongest basic) | 4.68 | Predicted base dissociation constant. |

Predicted Pharmacokinetic (ADMET) Properties

The ADMET profile of a drug candidate is a major factor in its clinical success. In silico tools provide early-stage assessment of these complex properties.

Absorption

Predicted absorption properties suggest good oral bioavailability. The compound adheres to Lipinski's rule of five, a widely used guideline for druglikeness.

Table 3: Predicted Absorption Properties

| Property | Predicted Value | Tool |

| GI Absorption | High | SwissADME |

| Caco-2 Permeability (log Papp) | 0.03 | pkCSM |

| P-glycoprotein Substrate | No | SwissADME |

| P-glycoprotein I inhibitor | No | pkCSM |

| P-glycoprotein II inhibitor | No | pkCSM |

Distribution

The predicted distribution characteristics indicate limited penetration into the central nervous system.

Table 4: Predicted Distribution Properties

| Property | Predicted Value | Tool |

| Blood-Brain Barrier (BBB) Permeant | No | SwissADME |

| BBB Permeability (logBB) | -1.139 | pkCSM |

| CNS Permeability (logPS) | -2.716 | pkCSM |

| Fraction Unbound (human) | 0.654 | pkCSM |

Metabolism

The molecule is predicted to be an inhibitor of several key cytochrome P450 enzymes, which could indicate a potential for drug-drug interactions.

Table 5: Predicted Metabolism Properties

| Property | Predicted Value | Tool |

| CYP1A2 Inhibitor | Yes | SwissADME |

| CYP2C19 Inhibitor | Yes | SwissADME |

| CYP2C9 Inhibitor | Yes | SwissADME |

| CYP2D6 Inhibitor | No | SwissADME |

| CYP3A4 Inhibitor | Yes | SwissADME |

Excretion

Excretion predictions provide insight into the likely clearance mechanisms.

Table 6: Predicted Excretion Properties

| Property | Predicted Value | Tool |

| Total Clearance (log ml/min/kg) | 0.233 | pkCSM |

| Renal OCT2 Substrate | No | pkCSM |

Toxicity

Toxicity predictions are crucial for early safety assessment. The ProTox-II server was used to predict various toxicity endpoints.

Table 7: Predicted Toxicity Profile

| Endpoint | Predicted Result | Predicted LD50 (mg/kg) | Toxicity Class | Tool |

| Hepatotoxicity | Inactive | 700 | 4 | ProTox-II |

| Carcinogenicity | Inactive | ProTox-II | ||

| Immunotoxicity | Active | ProTox-II | ||

| Mutagenicity | Inactive | ProTox-II | ||

| Cytotoxicity | Active | ProTox-II | ||

| hERG I Inhibitor | No | pkCSM | ||

| hERG II Inhibitor | No | pkCSM | ||

| AMES Toxicity | No | pkCSM | ||

| Minnow Toxicity | 1.996 | pkCSM |

Predicted Biological Activities and Druglikeness

Medicinal chemistry properties were evaluated to assess the compound's suitability as a drug candidate.

Table 8: Predicted Medicinal Chemistry and Druglikeness Properties

| Property | Predicted Value | Description | Tool |

| Druglikeness (Lipinski) | Yes; 0 violations | Adherence to Lipinski's rule of five. | SwissADME |

| Druglikeness (Ghose) | No; 1 violation (MW < 160) | Adherence to Ghose's filter. | SwissADME |

| Druglikeness (Veber) | Yes; 0 violations | Adherence to Veber's rule. | SwissADME |

| Druglikeness (Egan) | Yes; 0 violations | Adherence to Egan's rule. | SwissADME |

| Bioavailability Score | 0.55 | A score indicating the probability of having at least 10% oral bioavailability in rats. | SwissADME |

| PAINS (Pan Assay Interference Compounds) | 0 alerts | Indicates a low likelihood of being a frequent hitter in bioassays. | SwissADME |

| Synthetic Accessibility | 2.11 | A score from 1 (very easy) to 10 (very difficult) to synthesize. | SwissADME |

Experimental Data

A thorough search of available scientific literature and chemical databases did not yield specific experimental data for the solubility, logP, or biological activities of this compound. The data presented in this guide is therefore entirely predictive. Experimental validation is a critical next step to confirm these in silico findings.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the in silico prediction process.

Experimental Protocols for Validation

The following are detailed, standard protocols for the experimental validation of key in silico predictions.

Caco-2 Permeability Assay

Objective: To determine the intestinal permeability of this compound.

Methodology:

-

Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.

-